4-(4-Chloro-2-hydroxybutoxy)benzamide
Description
These compounds share core benzamide scaffolds with variations in substituents, such as halogenation (e.g., chlorine), hydroxy/alkoxy groups, and heterocyclic appendages. For instance, compounds like N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide (CAS: 459419-75-1) and 5-chloro-2-hydroxybenzamide derivatives are highlighted in the literature, emphasizing the role of chloro and hydroxy groups in modulating biological activity . The absence of direct data on the target compound underscores the need for further research, but insights from analogous structures can inform comparative analysis.
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
4-(4-chloro-2-hydroxybutoxy)benzamide |
InChI |
InChI=1S/C11H14ClNO3/c12-6-5-9(14)7-16-10-3-1-8(2-4-10)11(13)15/h1-4,9,14H,5-7H2,(H2,13,15) |
InChI Key |
DLKUYWYJQFIDMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCC(CCCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural and Functional Group Variations
Key structural differences among benzamide derivatives include:
- Substituent position : Chloro and hydroxy groups at positions 2, 4, or 5 on the aromatic ring.
- Side-chain modifications : Alkoxy (e.g., methoxy, benzyloxy) or heterocyclic (e.g., oxadiazole, thiazole) moieties.
- Backbone elongation : Addition of hydroxybutoxy or sulfamoyl groups.
For example:
- N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide (CAS: 459419-75-1) features a chloro-methylphenyl group and a para-hydroxybenzamide backbone .
- 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) incorporates a sulfamoyl linker and an oxadiazole heterocycle, enhancing antifungal activity .
Physicochemical and Spectroscopic Data
Key Research Findings and Implications
- Substituent Effects : Chloro and hydroxy groups enhance bioactivity by improving target binding (e.g., MRSA inhibition ).
- Heterocyclic Integration : Oxadiazole and thiazole rings improve metabolic stability and potency against fungal pathogens .
- Synthetic Advancements : Ultrasound methods reduce synthesis time by ~75% while increasing yields .
Table 1: Structural Comparison of Benzamide Derivatives
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